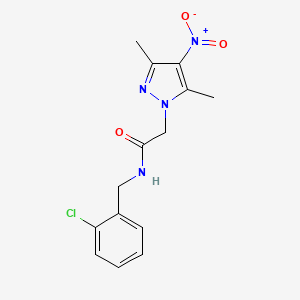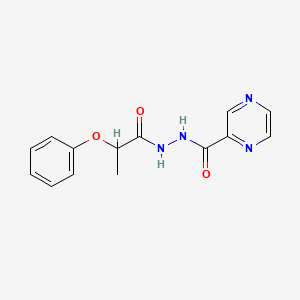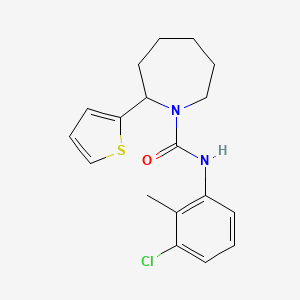
N-(2-chlorobenzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide, also known as CDN1163, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is a member of the pyrazolylacetamide family and has shown promising results in preclinical studies.
Mecanismo De Acción
N-(2-chlorobenzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is an important molecular chaperone that helps to stabilize and activate various proteins involved in cell growth and survival. By inhibiting HSP90, this compound disrupts the activity of these proteins and leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting HSP90, this compound has also been shown to inhibit the activity of other proteins involved in cancer cell growth and survival, including AKT and ERK. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-chlorobenzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is that it has been extensively studied and has shown promising results in preclinical studies. Additionally, this compound has a well-defined mechanism of action, which makes it an attractive target for further research. However, one limitation of this compound is that it is a small molecule inhibitor, which means that it may have limited efficacy in treating certain types of cancer.
Direcciones Futuras
There are a number of future directions for research on N-(2-chlorobenzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of this compound. Additionally, researchers are interested in exploring the potential use of this compound in combination with other cancer treatments, such as immunotherapy. Finally, there is a need for further preclinical studies to determine the safety and efficacy of this compound in treating various types of cancer.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide involves a multi-step process that begins with the reaction of 2-chlorobenzylamine with ethyl 2-bromoacetate to form N-(2-chlorobenzyl)-2-bromoacetamide. This intermediate is then reacted with 3,5-dimethyl-4-nitropyrazole in the presence of a base to yield this compound.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to enhance the effectiveness of chemotherapy drugs in treating cancer.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-9-14(19(21)22)10(2)18(17-9)8-13(20)16-7-11-5-3-4-6-12(11)15/h3-6H,7-8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXQAKPNTDGNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC=CC=C2Cl)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-phenyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5149024.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5149026.png)
![N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5149037.png)



![N-[2-methyl-2-(4-morpholinyl)propyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5149062.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5149066.png)
![N-isobutyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5149072.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl methanesulfonate](/img/structure/B5149075.png)
![5-[(phenylsulfonyl)amino]isophthalic acid](/img/structure/B5149081.png)
![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5149107.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5149112.png)
